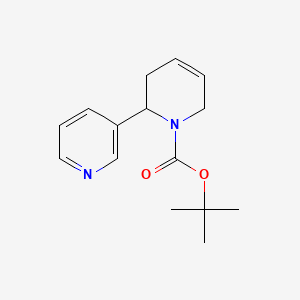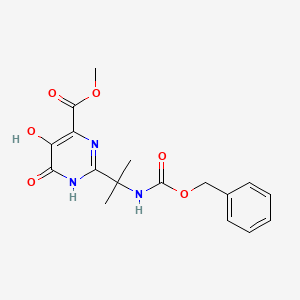
3,4-Dibenzyl-gallic Acid Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibenzyl-gallic Acid Benzyl Ester is an organic compound with the molecular formula C28H24O5 and a molecular weight of 440.49 g/mol . It is a derivative of gallic acid, where the hydroxyl groups at positions 3 and 4 are substituted with benzyl groups, and the carboxyl group is esterified with benzyl alcohol. This compound is primarily used in research settings, particularly in the field of proteomics .
Scientific Research Applications
3,4-Dibenzyl-gallic Acid Benzyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
- The primary target of 3,4-Dibenzyl-gallic Acid Benzyl Ester is not well-documented in the literature. However, it is an intermediate in the preparation of Digallic Acid .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibenzyl-gallic Acid Benzyl Ester typically involves the esterification of gallic acid derivatives. One common method includes the protection of the hydroxyl groups of gallic acid followed by benzylation. The reaction conditions often involve the use of benzyl chloride and a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale esterification processes. These processes would utilize similar reagents and conditions as laboratory synthesis but on a larger scale, with considerations for yield optimization and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibenzyl-gallic Acid Benzyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce the corresponding alcohols.
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: The parent compound, which lacks the benzyl substitutions.
Methyl Gallate: A methyl ester derivative of gallic acid.
Propyl Gallate: A propyl ester derivative of gallic acid.
Uniqueness
3,4-Dibenzyl-gallic Acid Benzyl Ester is unique due to its specific benzyl substitutions, which can enhance its chemical stability and binding affinity in various applications. This makes it particularly useful in research settings where these properties are advantageous.
Properties
IUPAC Name |
benzyl 3-hydroxy-4,5-bis(phenylmethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O5/c29-25-16-24(28(30)33-20-23-14-8-3-9-15-23)17-26(31-18-21-10-4-1-5-11-21)27(25)32-19-22-12-6-2-7-13-22/h1-17,29H,18-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKMZXGMRCGQKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675822 |
Source


|
| Record name | Benzyl 3,4-bis(benzyloxy)-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-28-2 |
Source


|
| Record name | Phenylmethyl 3-hydroxy-4,5-bis(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3,4-bis(benzyloxy)-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











